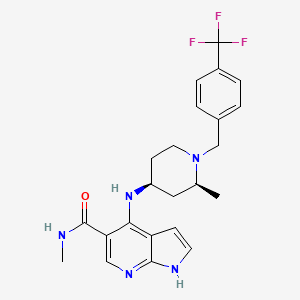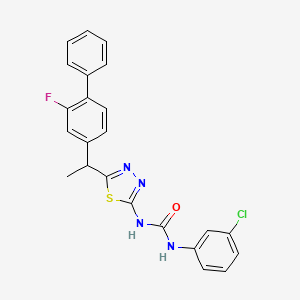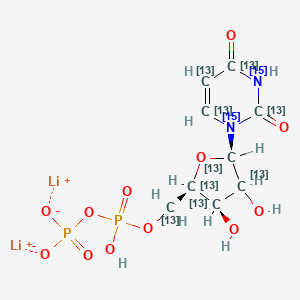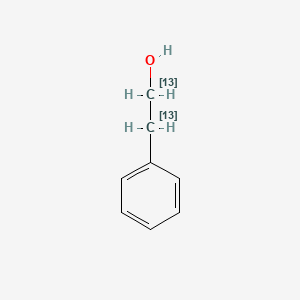
2-Phenylethanol-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylethanol-13C2: is a stable isotope-labeled compound, specifically a carbon-13 labeled version of 2-phenylethanol. This compound is used primarily in scientific research as a tracer in metabolic studies and as an internal standard in mass spectrometry. The carbon-13 labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylethanol-13C2 typically involves the incorporation of carbon-13 into the phenylethanol molecule. One common method is the reduction of styrene oxide-13C2 using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological processes. For example, the biotransformation of phenylalanine-13C2 by microorganisms such as yeast or bacteria can produce this compound. This method is advantageous as it can be more environmentally friendly and cost-effective compared to chemical synthesis.
化学反応の分析
Types of Reactions: 2-Phenylethanol-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-phenylacetaldehyde-13C2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 2-phenylethylamine-13C2 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 2-Phenylacetaldehyde-13C2.
Reduction: 2-Phenylethylamine-13C2.
Substitution: Various substituted phenylethyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 2-Phenylethanol-13C2 is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways. It is also used as an internal standard in mass spectrometry for the quantification of phenylethanol in complex mixtures.
Biology: In biological research, this compound is used to study the metabolic pathways of phenylethanol in microorganisms and higher organisms. It helps in understanding the biosynthesis and degradation of aromatic compounds.
Medicine: In pharmacokinetic studies, this compound is used to investigate the absorption, distribution, metabolism, and excretion (ADME) of phenylethanol in the body. It is also used in the development of new drugs and therapeutic agents.
Industry: this compound is used in the fragrance and flavor industry as a standard for quality control and to study the stability and degradation of phenylethanol in various products.
作用機序
The mechanism of action of 2-phenylethanol-13C2 involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The carbon-13 labeling allows for the tracking of its transformation and interaction with various enzymes and molecular targets. In microbial systems, it can inhibit the growth of certain bacteria and fungi by disrupting their metabolic processes.
類似化合物との比較
2-Phenylethanol: The non-labeled version of 2-phenylethanol, commonly used in fragrances and flavors.
2-Phenylethanol-d4: A deuterium-labeled version used in similar applications as 2-phenylethanol-13C2.
2-Phenylethanol-d5: Another deuterium-labeled version with five deuterium atoms.
Uniqueness: this compound is unique due to its carbon-13 labeling, which provides distinct advantages in tracking and quantification in scientific research. Unlike deuterium-labeled compounds, carbon-13 labeling does not significantly alter the chemical properties of the molecule, making it more suitable for certain types of studies.
特性
分子式 |
C8H10O |
|---|---|
分子量 |
124.15 g/mol |
IUPAC名 |
2-phenyl(1,2-13C2)ethanol |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6+1,7+1 |
InChIキー |
WRMNZCZEMHIOCP-AKZCFXPHSA-N |
異性体SMILES |
C1=CC=C(C=C1)[13CH2][13CH2]O |
正規SMILES |
C1=CC=C(C=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
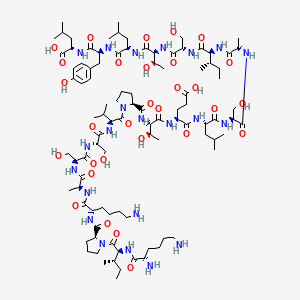


![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
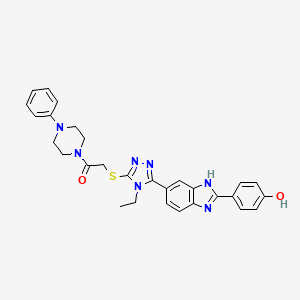
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
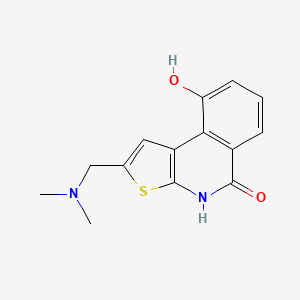
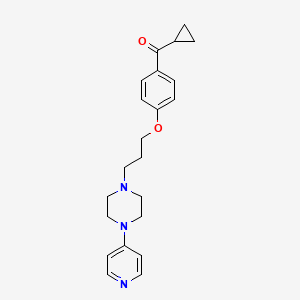
![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
